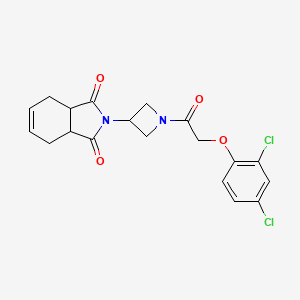
2-(1-(2-(2,4-dichlorophenoxy)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule, likely containing a heterocyclic moiety due to the presence of azetidin . It also seems to contain a dichlorophenoxy group, which is commonly found in certain types of herbicides .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Common reactions could involve the dichlorophenoxy group or the azetidin ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility in various solvents, its melting and boiling points, and its reactivity with other substances .Aplicaciones Científicas De Investigación
Antiproliferative Activity Against Cancer Cells
The compound has been investigated for its potential as an antiproliferative agent against cancer cell lines. Specifically, it was tested against MCF-7 (breast cancer), HT-29 (colorectal cancer), and A549 (lung cancer) cell lines . Several derivatives showed moderate-to-good antiproliferative activity against MCF-7 and A549 cells. However, some compounds were inactive against HT-29 cells. Notably, compound 6f demonstrated promising activity and was further evaluated.
Inhibition of c-Met Kinase
c-Met, a receptor tyrosine kinase, plays a crucial role in cancer development and progression. The compound was tested against c-Met kinase using the ADP Glo™ assay. Some derivatives exhibited an IC50 value below 10 µM, indicating good activity against c-Met kinase. Compound 6f, in particular, stood out as a promising candidate .
Antimigratory Properties
Compound 6f was evaluated for its antimigratory effects on MCF-7 and A549 cell lines using colony formation and wound healing assays. It demonstrated long-term antiproliferative effects and exerted antimigratory activity. Notably, it was more effective at inhibiting growth and migration in MCF-7 cells .
Binding to Met1160
Molecular docking studies revealed that these compounds bind to Met1160 in the hinge region of c-Met kinase. This interaction likely contributes to their inhibitory effects .
Selectivity for c-Met Kinase
Docking-based selectivity studies indicated that these compounds were more selective for c-Met kinase, which is crucial for targeted therapy .
Anti-Inflammatory Potential
While not directly related to cancer, 2-(2,4-dichlorophenoxy)acetic acid derivatives have shown promise as anti-inflammatory agents. They selectively inhibit the COX-2 enzyme, which is relevant for managing inflammation .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-[2-(2,4-dichlorophenoxy)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O4/c20-11-5-6-16(15(21)7-11)27-10-17(24)22-8-12(9-22)23-18(25)13-3-1-2-4-14(13)19(23)26/h1-2,5-7,12-14H,3-4,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYCMYDUUPASFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-(2,4-dichlorophenoxy)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

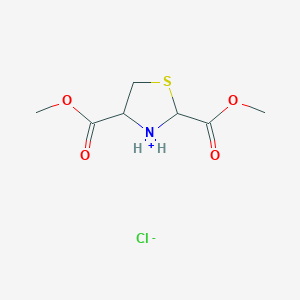

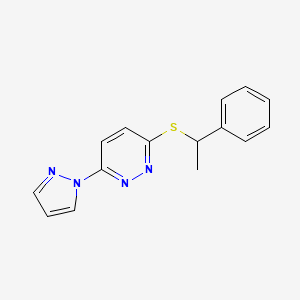

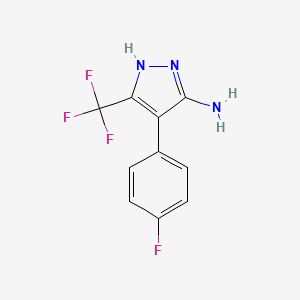
![2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2446429.png)
![6-Methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid](/img/structure/B2446432.png)
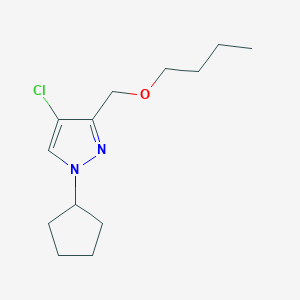

amino]sulfonyl}phenyl)methanaminium chloride](/img/structure/B2446437.png)
![2-(2-Naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2446438.png)
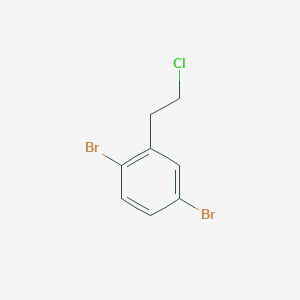
![1-(Chloromethyl)-3-(4-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2446440.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2446441.png)